![molecular formula C11H11NO3 B188554 3-Phenyl-5-acetoxy-2-isoxazoline CAS No. 7064-07-5](/img/structure/B188554.png)
3-Phenyl-5-acetoxy-2-isoxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-acetoxy-2-isoxazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a heterocyclic compound that belongs to the class of isoxazolines and is characterized by its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-acetoxy-2-isoxazoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the growth of various bacterial strains by interfering with their cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-5-acetoxy-2-isoxazoline exhibits significant biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. It has also been shown to exhibit significant antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Phenyl-5-acetoxy-2-isoxazoline is its unique chemical structure, which makes it a potential candidate for the synthesis of new materials with unique properties. However, its synthesis can be challenging, which may limit its use in certain applications. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-5-acetoxy-2-isoxazoline. One potential direction is the development of new drugs based on its antimicrobial and anti-inflammatory properties. Another direction is the study of its potential use as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-Phenyl-5-acetoxy-2-isoxazoline can be achieved through various methods such as the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization with acetic anhydride. Another method involves the reaction of phenylhydrazine with 3-acetyl-4,4-dimethylisoxazolidine, which is then treated with acetic anhydride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-acetoxy-2-isoxazoline has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit significant antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
7064-07-5 |
---|---|
Produktname |
3-Phenyl-5-acetoxy-2-isoxazoline |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)14-11-7-10(12-15-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
InChI-Schlüssel |
VYVLQNWMMRLTQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.